molecular formula C12H11FO2 B1330780 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione CAS No. 15851-94-2

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione

Cat. No.: B1330780
CAS No.: 15851-94-2
M. Wt: 206.21 g/mol
InChI Key: GOHOMOOLOBVXQM-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione is an organic compound characterized by the presence of a fluorobenzylidene group attached to a pentanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,4-pentanedione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and functional groups. For instance, it may inhibit enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzylidene)-2,4-pentanedione
  • 3-(4-Bromobenzylidene)-2,4-pentanedione
  • 3-(4-Methylbenzylidene)-2,4-pentanedione

Uniqueness

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHOMOOLOBVXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327210
Record name NSC637171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15851-94-2
Record name NSC637171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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